molecular formula C11H12ClF4NO B1450584 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 1803583-79-0

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Cat. No. B1450584
M. Wt: 285.66 g/mol
InChI Key: XGEKXJSYRPQAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803583-79-0 . It is extensively used in scientific research due to its unique properties, enabling researchers to explore various applications in fields like pharmaceuticals, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11F4NO.ClH/c12-10 (5-6-16-7-10)8-3-1-2-4-9 (8)17-11 (13,14)15;/h1-4,16H,5-7H2;1H . This indicates the presence of fluorine, nitrogen, oxygen, and chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.67 . It is a powder in physical form . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Pyrrolidine Constrained Bipyridyl-Dansyl Click Fluoroionophore

A pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate was synthesized using click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Synthesis of Fluorinated Nitrogen Heterocycles

The synthesis of 3-fluoro-2-methylene-pyrrolidine (3a) and -piperidine (3b) was achieved through a combination of gold-catalyzed hydroamination and electrophilic trapping of cyclic enamine intermediates by Selectfluor. This work also explores the mechanism of this synthesis (Simonneau et al., 2011).

3-Fluoro-4-hydroxyprolines for Protein Degradation

3-Fluoro-4-hydroxyprolines (F-Hyps) were synthesized for molecular recognition by biological systems. These compounds, containing both hydroxylation and fluorination modifications, are of interest in medicinal and biological chemistry due to their effect on molecular recognition and targeted protein degradation (Testa et al., 2018).

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines

This research outlines the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, compounds with significant relevance in medicinal chemistry and organic synthesis. The paper provides a comprehensive overview of the methods and applications of these fluorinated pyrrolidine derivatives (Pfund & Lequeux, 2017).

Synthesis of a Fluorinated Derivative of Sigma-1 Receptor Modulator

The synthesis of a fluorinated derivative of the sigma-1 receptor modulator E1R was achieved through the ozonation and catalytic hydrogenation of certain precursors. This research contributes to the development of fluorinated compounds for potential therapeutic applications (Kuznecovs et al., 2020).

Cu-Catalyzed Asymmetric Defluoroalkylation and [3 + 2] Cycloaddition

This study presents a copper-catalyzed process for the defluoroalkylation and [3 + 2] cycloaddition of trifluoropropene. It highlights the production of chiral fluorinated amino esters and pyrrolidines, key scaffolds in synthetic chemistry with unique biological properties (Wang et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO.ClH/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)17-11(13,14)15;/h1-4,16H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEKXJSYRPQAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

CAS RN

1803583-79-0
Record name Pyrrolidine, 3-fluoro-3-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
Reactant of Route 2
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
Reactant of Route 3
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
Reactant of Route 4
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
Reactant of Route 5
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
Reactant of Route 6
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.